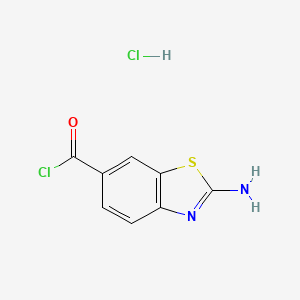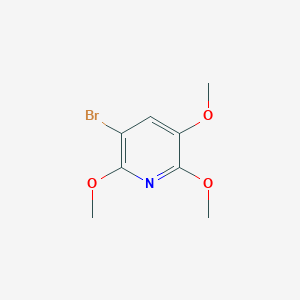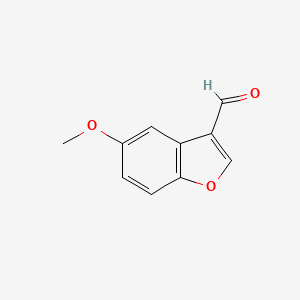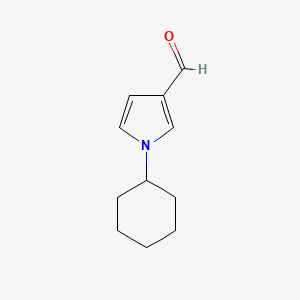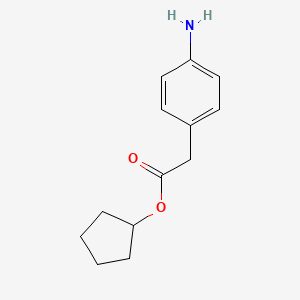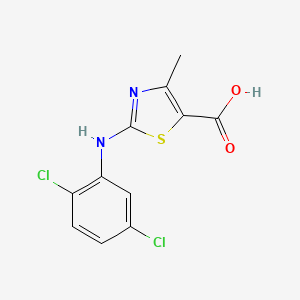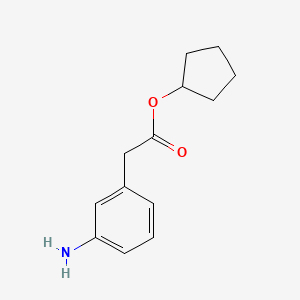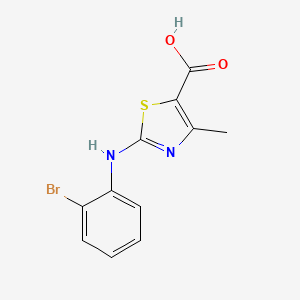
1-(2-bromoethyl)-4,5-dichloro-1H-imidazole
Description
Synthesis Analysis
The synthesis of imidazole derivatives can vary depending on the desired substituents on the imidazole ring. For instance, the synthesis of 2-bromo-1-methyl-imidazole involves a Sandmeyer type reaction with copper(I) bromide in the presence of acetonitrile-chloroform mixture, leading to the extrusion of sulfur as sulfate . Another example is the synthesis of 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles starting with phenylacetyl bromides or 1-(phenylacetyl)imidazoles . These methods highlight the reactivity of the imidazole ring and its ability to undergo various chemical transformations.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be characterized using various analytical techniques. For example, the structure of a new imidazole derivative was confirmed by IR, Mass, NMR, single-crystal X-ray diffraction, and elemental analysis . Hirshfeld surface analysis and DFT calculations can provide insights into the intercontacts in the crystal structure and the stability and charge transfer within the compound .
Chemical Reactions Analysis
Imidazole derivatives can participate in a range of chemical reactions. The presence of the imidazole ring allows for the formation of multiple chemical bonds between different components, as seen in the synthesis of quinazolinones using imidazole hydrochloride as a promoter . Additionally, imidazole derivatives can undergo rearrangements to form other heterocyclic compounds, such as imidazo[1,2-a]pyridines and indoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by the substituents on the imidazole ring. For example, the introduction of bromo and chloro substituents can affect the compound's melting point, solubility, and reactivity. The antidepressant activity of certain imidazole derivatives was evaluated, and their structures were confirmed by elemental analysis and NMR spectral data . The X-ray diffraction data provided further structural information, which is essential for understanding the compound's properties and potential biological activities.
properties
IUPAC Name |
1-(2-bromoethyl)-4,5-dichloroimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrCl2N2/c6-1-2-10-3-9-4(7)5(10)8/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTBKHPUGKXXTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1CCBr)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromoethyl)-4,5-dichloro-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



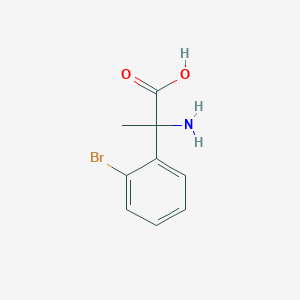
![tert-butyl N-{[(4-acetamidophenyl)carbamoyl]methyl}carbamate](/img/structure/B3033559.png)
![1-[(3,4-Dimethoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3033561.png)

